Ammonium 1,4-bis(2-ethylhexyl) sulphonatosuccinate
Description
Properties
CAS No. |
30673-56-4 |
|---|---|
Molecular Formula |
C20H41NO7S |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
azanium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C20H38O7S.H3N/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25);1H3 |
InChI Key |
BWSNWGNFRMLBCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[NH4+] |
Related CAS |
10041-19-7 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Dialkyl Ester Backbone
The dialkyl ester backbone, 1,4-bis(2-ethylhexyl) succinate, is synthesized by esterification of succinic acid or its derivatives with 2-ethylhexanol. This step requires:
- Controlled molar ratios of succinic acid to 2-ethylhexanol (typically 1:2 molar ratio)
- Acid catalysts such as sulfuric acid or p-toluenesulfonic acid to promote esterification
- Removal of water formed during the reaction to drive equilibrium toward ester formation
- Temperature control (generally 120–180 °C) to optimize yield and minimize side reactions
Sulphonation of the Ester
The critical step to obtain the sulphonatosuccinate involves sulphonation of the dialkyl succinate ester:
- Introduction of sulphonate groups (-SO3H) at the methylene position adjacent to the ester groups
- Sulphonation agents such as sulfur trioxide (SO3), chlorosulfonic acid, or sulfamic acid are used
- Reaction conditions are carefully controlled to avoid over-sulphonation or degradation
- The sulphonated intermediate is then neutralized with ammonium hydroxide to form the ammonium salt
Neutralization and Purification
- Neutralization with ammonium hydroxide or ammonium salts converts the sulfonic acid groups into ammonium sulphonate groups
- Purification steps include washing, filtration, and distillation to remove unreacted materials and by-products
- Final product is obtained as a stable ammonium salt with surfactant properties
Detailed Research Findings and Process Parameters
While direct literature on this compound is limited, analogous dialkyl sulphonatosuccinate syntheses and related dialkyl phosphate ester preparations provide insight into optimized methods.
Catalyst and Reaction Conditions
A patent describing preparation of related dialkyl esters (bis(2-ethylhexyl) phosphate) highlights the use of composite catalysts including aluminum chloride (AlCl3), 1-ethyl-3-methylimidazole fluoroform sulphonate, and ammonium vanadate to enhance reaction yield and selectivity. Key parameters include:
| Parameter | Range/Value | Notes |
|---|---|---|
| Catalyst composition | AlCl3 (0.1–5 wt%), 1-ethyl-3-methylimidazole fluoroform sulphonate (0.1–0.5 wt%), ammonium vanadate (0.01–0.05 wt%) | Composite catalyst improves acidity and yield |
| Temperature (esterification) | 0–25 °C (initial), then 40–70 °C | Controlled heating for reaction progression |
| Molar ratio (phosphorus oxychloride to 2-ethylhexanol) | 1:1.5–2.5 | Stoichiometric balance for ester formation |
| Reaction time | 0.5–1.5 h (addition), 1–4 h (reaction) | Ensures complete conversion |
| Neutralization solution | NaOH 20–60% mass concentration | For neutralizing acid groups |
| Neutralization temperature | 80–90 °C | Promotes complete neutralization |
Process Flow Summary
- Catalyst Preparation: Mix AlCl3, 1-ethyl-3-methylimidazole fluoroform sulphonate, and ammonium vanadate in a high-speed mixer.
- Esterification: Add phosphorus oxychloride to reactor with catalyst, slowly add 2-ethylhexanol at low temperature (0–10 °C), stir and remove HCl gas formed.
- Heating: Raise temperature to 40–70 °C for 1–4 hours to complete esterification.
- Neutralization: Add NaOH solution to neutralize acid groups, react at 80–90 °C for 1–3 hours.
- Purification: Wash, filter, and distill to isolate the pure ammonium salt product.
Experimental Data from Patent Embodiments
| Embodiment | AlCl3 (kg) | 1-ethyl-3-methylimidazole fluoroform sulphonate (kg) | Ammonium vanadate (kg) | Phosphorus oxychloride (kg) | 2-Ethylhexanol (kg) | NaOH concentration (%) | NaOH (kg) | Reaction Temp (°C) | Reaction Time (h) | Product Code |
|---|---|---|---|---|---|---|---|---|---|---|
| 1 | 100 | 0.1 | 0.01 | 100 | 170 | 30 | 3 | 5 to 85 | 7.4 | M-1 |
| 2 | 100 | 0.2 | 0.03 | 100 | 127 | 20 | 2 | 0 to 80 | 7.5 | M-2 |
| 3 | 100 | 0.5 | 0.05 | 100 | 212 | 60 | 5 | 10 to 90 | 6.5 | M-3 |
Note: These embodiments relate to dialkyl phosphate esters but provide a close analogy for dialkyl sulphonatosuccinate preparation due to similar esterification and sulphonation chemistry.
Analytical and Quality Control Considerations
- Purity Assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm ester and sulphonate group formation.
- Molecular Weight Confirmation: Mass spectrometry (MS) confirms molecular weight (~439.6 g/mol).
- Physical Properties: Density and viscosity measurements ensure batch consistency.
- Residual Catalyst and By-products: Monitored to meet safety and performance standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ammonium 1,4-bis(2-ethylhexyl) sulphonatosuccinate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can also be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions may produce various derivatives .
Scientific Research Applications
Surfactant Applications
Ammonium 1,4-bis(2-ethylhexyl) sulphonatosuccinate is primarily used as a surfactant in industrial applications. Its unique structure, characterized by two ethylhexyl groups, enhances its emulsifying and stabilizing capabilities in formulations.
Emulsification
This compound is effective in creating stable emulsions in various products, including:
- Cosmetics : Used in lotions and creams to improve texture and stability.
- Pharmaceuticals : Enhances the solubility of active ingredients in drug formulations.
Stabilization
In industrial applications, it stabilizes formulations by preventing phase separation and improving product consistency.
Environmental Applications
This compound also finds applications in environmental monitoring and remediation.
Wastewater Treatment
The compound is utilized in wastewater treatment processes to enhance the removal of contaminants through improved solubility and dispersion of pollutants.
| Application Area | Benefits |
|---|---|
| Wastewater Treatment | Enhances contaminant removal efficiency |
| Oil Spill Remediation | Improves dispersal of oil in water |
Case Study: Oil Spill Remediation
A study demonstrated the effectiveness of this compound in dispersing oil spills. The compound facilitated the breakup of oil into smaller droplets, enhancing microbial degradation rates.
Biological Applications
Research indicates that this compound exhibits antimicrobial properties, making it suitable for various biological applications.
Antimicrobial Activity
The compound has shown effectiveness against a range of microorganisms, which can be beneficial in:
- Healthcare Products : Used in disinfectants and antiseptics.
- Food Preservation : Acts as a preservative to inhibit microbial growth.
Drug Delivery Systems
Due to its surfactant nature, this compound is being investigated for use in drug delivery systems. It can enhance the bioavailability of poorly soluble drugs by improving their solubility and stability.
| Drug Delivery Application | Mechanism |
|---|---|
| Oral Formulations | Increases solubility of active ingredients |
| Injectable Solutions | Stabilizes emulsions for parenteral use |
Mechanism of Action
Mechanism: Ammonium 1,4-bis(2-ethylhexyl) sulphonatosuccinate acts primarily as a surfactant, reducing the surface tension between different phases, such as oil and water .
Molecular Targets and Pathways: It interacts with lipid bilayers in cell membranes, altering their permeability and fluidity. This interaction can affect various cellular processes and protein functions .
Comparison with Similar Compounds
Sodium 1,4-bis(2-ethylhexyl) Sulphonatosuccinate (Docusate Sodium)
CAS No.: 577-11-7 Molecular Formula: C₂₀H₃₇NaO₇S Molecular Weight: 444.56 g/mol Key Differences:
- Cation : Sodium (Na⁺) vs. ammonium (NH₄⁺). Sodium salts generally exhibit higher thermal stability and lower hygroscopicity.
- Applications : Docusate sodium is a USP/PhEur-approved pharmaceutical excipient used as a laxative and emulsifier in oral and topical formulations .
- Solubility: Soluble in water (50 mg/mL) and ethanol, whereas the ammonium variant may have enhanced solubility in non-aqueous systems .
Sodium 1,4-bis(1,3-dimethylbutyl) Sulphonatosuccinate
CAS No.: 2373-38-8 Molecular Formula: C₂₂H₄₁NaO₇S Molecular Weight: 488.6 g/mol Key Differences:
Sodium 1,4-Didodecyl Sulphonatosuccinate
CAS No.: 4229-35-0 Molecular Formula: C₂₈H₅₃NaO₇S Molecular Weight: 580.8 g/mol Key Differences:
Magnesium and Calcium Salts
Examples :
- Magnesium bis(2-ethylhexyl) sulfosuccinate (CAS 19149-47-4): Molecular weight ~875.5 g/mol.
- Key Differences:
- Cation Charge : Divalent cations (Mg²⁺, Ca²⁺) increase ionic strength, improving stability in high-temperature applications but reducing water solubility .
Comparative Data Table
Research Findings and Performance Metrics
- Solubility: Ammonium salts generally outperform sodium salts in organic solvents (e.g., ethanol, acetone), while sodium variants are preferred in aqueous systems .
- Toxicity : Docusate sodium (LD₅₀ oral rat: 1,900 mg/kg) is safer for human use than ammonium salts, which may release NH₃ under alkaline conditions .
- Regulatory Status : Sodium salts are listed in USP/PhEur and REACH inventories, whereas ammonium and divalent metal salts are primarily industrial and lack pharmaceutical approvals .
Biological Activity
Ammonium 1,4-bis(2-ethylhexyl) sulphonatosuccinate is a surfactant and a member of the sulfosuccinate family, commonly used in various industrial applications such as emulsifiers, dispersants, and wetting agents. Its chemical structure includes two ethylhexyl groups attached to a sulfonated succinate backbone, contributing to its amphiphilic properties. This article explores the biological activity of this compound, including its absorption, metabolism, potential toxicity, and ecological impact.
- Chemical Formula : C20H41NO7S
- Molecular Weight : 441.63 g/mol
- CAS Number : 142-18-7
Absorption and Metabolism
Research has shown that this compound is well absorbed in biological systems. In a toxicokinetics study involving rats, it was found that approximately 65% of the compound was absorbed following oral administration. The compound undergoes extensive metabolism to form derivatives of 2-ethylhexanol and sulfosuccinic acid, with excretion occurring primarily through urine (approximately 66% ) and feces (approximately 34% ) .
Toxicity Studies
A series of toxicity studies have been conducted to assess the safety profile of this compound:
- Acute Toxicity : In acute toxicity tests on rats, no significant adverse effects were observed at doses up to 2000 mg/kg , indicating a low acute toxicity profile.
- Repeated Dose Toxicity : A repeated dose study over 90 days revealed a NOAEL (No Observed Adverse Effect Level) of 730 mg/kg bw/day , with no significant differences in body weight or organ weights between treated and control groups .
- Genotoxicity : In vitro studies using the Ames test indicated that the compound did not induce mutations in several strains of Salmonella typhimurium, suggesting it lacks genotoxic potential .
- Reproductive Toxicity : Extended one-generation reproductive toxicity studies showed no significant reproductive effects at tested doses .
Ecotoxicological Impact
The ecological impact of this compound has been evaluated through various aquatic toxicity tests:
These results suggest that while the compound is effective as a surfactant, it poses minimal risk to aquatic life at environmentally relevant concentrations.
Case Studies
Several case studies highlight the applications and biological interactions of this compound:
- Agricultural Applications : Used as an adjuvant in pesticide formulations to enhance efficacy by improving the spread and adhesion of active ingredients on plant surfaces.
- Pharmaceutical Formulations : Investigated for its potential as a solubilizing agent in drug delivery systems due to its surfactant properties.
- Industrial Cleaning Products : Evaluated for effectiveness in removing contaminants while maintaining safety for users and the environment.
Q & A
Q. How to integrate its catalytic properties (e.g., ester hydrolysis) into green chemistry frameworks?
- Methodological Answer :
- Kinetic Studies : Monitor ester hydrolysis rates (e.g., p-nitrophenyl acetate) via stopped-flow UV-Vis. Compare activation energies (Arrhenius plots) with traditional catalysts (e.g., lipases).
- Life Cycle Assessment (LCA) : Quantify energy/water savings using GaBi software. Publish data in alignment with CRDC’s "Membrane and Separation Technologies" subclass for industrial relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
